molecular formula C10H17N3O B11734401 [(1-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine

[(1-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine

Cat. No.: B11734401
M. Wt: 195.26 g/mol
InChI Key: SGJNKGDXCYZVAT-UHFFFAOYSA-N
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Description

[(1-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine is a heterocyclic compound that features both a pyrazole and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Formation of the Oxolane Ring: The oxolane ring can be synthesized via the cyclization of a diol in the presence of an acid catalyst.

    Coupling of the Pyrazole and Oxolane Rings: The final step involves the coupling of the pyrazole and oxolane rings through a nucleophilic substitution reaction, where the pyrazole derivative reacts with an oxolane derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [(1-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole and oxolane rings.

    Reduction: Reduced derivatives, often leading to the formation of alcohols or amines.

    Substitution: Substituted derivatives where the amine group is replaced by other functional groups.

Scientific Research Applications

[(1-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of heterocyclic frameworks.

    Materials Science: The compound is explored for its potential use in the development of new materials with unique properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of [(1-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the oxolane ring can participate in dipole-dipole interactions. These interactions enable the compound to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [(1-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine
  • 1-methyl-1H-pyrazol-4-yl)methylamine
  • 1-methyl-1H-pyrazol-4-yl)methylboronic acid pinacol ester

Uniqueness

This compound is unique due to the presence of both pyrazole and oxolane rings, which confer distinct chemical and biological properties. The combination of these two rings allows for versatile interactions with various molecular targets, making it a valuable compound in multiple research fields.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]-1-(oxolan-2-yl)methanamine

InChI

InChI=1S/C10H17N3O/c1-13-8-9(6-12-13)5-11-7-10-3-2-4-14-10/h6,8,10-11H,2-5,7H2,1H3

InChI Key

SGJNKGDXCYZVAT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNCC2CCCO2

Origin of Product

United States

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